molecular formula C16H23F3N4O7 B6303639 H-Pro-Pro-Asp-NH2 trifluoroacetate CAS No. 947370-90-3

H-Pro-Pro-Asp-NH2 trifluoroacetate

Cat. No. B6303639
CAS RN: 947370-90-3
M. Wt: 440.37 g/mol
InChI Key: XAQNCFXYWGHEMS-PUBMXKGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Pro-Asp-NH2 trifluoroacetate (HPPAD-TFA) is a synthetic compound that has been used for a variety of scientific research applications. HPPAD-TFA is a peptide inhibitor that has been used in biochemical and physiological studies, and has been found to have a wide range of potential applications. HPPAD-TFA is a small molecule that has been found to be stable in aqueous solutions and has a wide range of solubility in organic solvents.

Scientific Research Applications

H-Pro-Pro-Asp-NH2 trifluoroacetate has been used for a variety of scientific research applications. The most common applications include biochemical and physiological studies, as well as in vitro and in vivo studies. H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to be an effective inhibitor of protein kinases and has been used in studies of signal transduction pathways. H-Pro-Pro-Asp-NH2 trifluoroacetate has also been used to study the effects of hormones on cell growth and development. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate has been used in studies of protein-protein interactions and in studies of enzyme kinetics.

Mechanism of Action

H-Pro-Pro-Asp-NH2 trifluoroacetate is a peptide inhibitor that binds to the active site of a protein kinase, blocking its activity. H-Pro-Pro-Asp-NH2 trifluoroacetate binds to the protein kinase in a non-covalent manner and prevents the kinase from phosphorylating its substrate. H-Pro-Pro-Asp-NH2 trifluoroacetate also binds to other proteins, including those involved in signal transduction pathways, and can act as an antagonist or agonist depending on the context.
Biochemical and Physiological Effects
H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to have a wide range of biochemical and physiological effects. H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to inhibit the activity of protein kinases, which can lead to changes in cell signaling pathways. H-Pro-Pro-Asp-NH2 trifluoroacetate has also been found to inhibit the activity of enzymes involved in signal transduction pathways and can affect cell growth and development. H-Pro-Pro-Asp-NH2 trifluoroacetate has also been found to affect the activity of enzymes involved in protein-protein interactions and can affect the structure and function of proteins.

Advantages and Limitations for Lab Experiments

H-Pro-Pro-Asp-NH2 trifluoroacetate has several advantages for use in laboratory experiments. H-Pro-Pro-Asp-NH2 trifluoroacetate is a small molecule that is stable in aqueous solutions and has a wide range of solubility in organic solvents. H-Pro-Pro-Asp-NH2 trifluoroacetate is also non-toxic and has a low molecular weight, making it easy to handle and store. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate has been found to be an effective inhibitor of protein kinases and can be used to study signal transduction pathways.
However, H-Pro-Pro-Asp-NH2 trifluoroacetate also has some limitations. H-Pro-Pro-Asp-NH2 trifluoroacetate is not a highly specific inhibitor and can bind to other proteins, leading to off-target effects. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate is not a reversible inhibitor and can cause permanent inhibition of the target protein.

Future Directions

Given the wide range of potential applications of H-Pro-Pro-Asp-NH2 trifluoroacetate, there are many possible future directions for research. One potential direction is to further explore the effects of H-Pro-Pro-Asp-NH2 trifluoroacetate on signal transduction pathways and investigate its potential role in drug development. Additionally, H-Pro-Pro-Asp-NH2 trifluoroacetate could be used to study the effects of hormones on cell growth and development. Further research could also be conducted to explore the effects of H-Pro-Pro-Asp-NH2 trifluoroacetate on protein-protein interactions and enzyme kinetics. Finally, H-Pro-Pro-Asp-NH2 trifluoroacetate could be used to study the effects of inhibitors on other proteins, such as those involved in cancer biology.

Synthesis Methods

H-Pro-Pro-Asp-NH2 trifluoroacetate is synthesized by a two-step chemical process. The first step involves the reaction of N-benzyloxycarbonyl-L-proline with trifluoroacetic anhydride in the presence of a base catalyst. This reaction results in the formation of a trifluoroacetylated N-benzyloxycarbonyl-L-proline. The second step involves the reaction of the trifluoroacetylated N-benzyloxycarbonyl-L-proline with N-hydroxy-L-proline in the presence of a base catalyst. This reaction results in the formation of H-Pro-Pro-Asp-NH2 trifluoroacetate.

properties

IUPAC Name

(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5.C2HF3O2/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8;3-2(4,5)1(6)7/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20);(H,6,7)/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQNCFXYWGHEMS-PUBMXKGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-Pro-Asp-NH2 trifluoroacetate

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